4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
“4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . One effective method reported is the 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of pyrimidine derivatives have been discussed in detail . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Physical And Chemical Properties Analysis
The physical form of related compound 4-Aminopyrimidine-5-carboxylic acid is a white to yellow powder or crystals . Its molecular weight is 139.11 .Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid involves the reaction of 3-chloroaniline with ethyl cyanoacetate to form 4-(3-chlorophenylamino)but-2-enoic acid ethyl ester, which is then cyclized with guanidine to form the target compound.", "Starting Materials": ["3-chloroaniline", "ethyl cyanoacetate", "guanidine"], "Reaction": [ "Step 1: 3-chloroaniline is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form 4-(3-chlorophenylamino)but-2-enoic acid ethyl ester.", "Step 2: The resulting ester is then cyclized with guanidine in the presence of a catalyst such as trifluoroacetic acid to form 4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final compound with high purity." ] } | |
CAS RN |
16100-43-9 |
Product Name |
4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid |
Molecular Formula |
C11H8ClN3O2 |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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